molecular formula C20H24O3 B192632 Triptophenolide CAS No. 74285-86-2

Triptophenolide

Cat. No. B192632
CAS RN: 74285-86-2
M. Wt: 312.4 g/mol
InChI Key: KPXIBWGPZSPABK-FXAWDEMLSA-N
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Description

Triptophenolide is a compound derived from Tripterygium wilfordii . It has been identified as an antiandrogen .


Synthesis Analysis

Triptophenolide synthesis methods have been developed to meet the clinical need . There are four principal ways to synthesize triptolide: synthesis from tetralinone, α-abietic acid or α-dehydroabietic acid as starting materials, synthesis via the Diels-Alder reaction, synthesis of the core skeleton via a polyene cyclization reaction, and synthesis via metal catalysis .


Molecular Structure Analysis

The molecular formula of Triptophenolide is C20H24O3 . Its molecular weight is 312.4 g/mol . The structure of Triptophenolide has been elucidated by spectral analysis (UV, IR, MS, 1HNMR and 13CNMR) and X-ray SCD .


Chemical Reactions Analysis

Triptophenolide exhibits its antiandrogenic activity through competitive binding with androgen in the hormone-binding pocket, decreasing the expression of androgen receptor, and reducing the nuclear translocation of androgen receptor .


Physical And Chemical Properties Analysis

Triptophenolide has a molecular weight of 312.40 . It is stored at -20°C in powder form . Its density is 1.21 , and it has a melting point of 232-233℃ .

Scientific Research Applications

1. Pharmacological Properties

Triptophenolide has been identified as a pan-antagonist of the androgen receptor. It exhibits antiandrogenic activity by competitively binding with androgen, reducing androgen receptor expression, and decreasing the nuclear translocation of the androgen receptor (Yang He et al., 2016).

2. Chemical Analysis and Metabolism

The compound and its related diterpenoids from Tripterygium wilfordii have been analyzed using electrospray ionization tandem mass spectrometry. This study helps in understanding the fragmentation mechanisms and metabolites of triptophenolide-related compounds (Rui Li et al., 2008).

3. Synthesis Methods

Researchers have developed methods for the synthesis of triptophenolide and its intermediates. For example, an efficient synthesis method for triptophenolide methyl ether was described, which is important for the synthesis of (-)-triptolide (Bing Zhou et al., 2010).

4. Structural Analysis

The crystal structure of triptophenolide has been a subject of study, with different isomeric structures proposed over the years. Recent analyses have provided clarity on its structural composition (Y. Z. Chen et al., 1992).

Safety And Hazards

Triptophenolide should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Triptolide has been demonstrated to possess important therapeutic potential with anti-inflammatory, immunosuppressive, and antitumor activities, as well as to exhibit potentially medically relevant activity for central nervous system diseases . This sets the foundation for the future course of development of triptolide .

properties

IUPAC Name

(3bR,9bS)-6-hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-11(2)12-4-6-16-14(18(12)21)5-7-17-15-10-23-19(22)13(15)8-9-20(16,17)3/h4,6,11,17,21H,5,7-10H2,1-3H3/t17-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXIBWGPZSPABK-FXAWDEMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=C(C=C1)C3(CCC4=C(C3CC2)COC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C2=C(C=C1)[C@]3(CCC4=C([C@@H]3CC2)COC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80995809
Record name 6-Hydroxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80995809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triptophenolide

CAS RN

74285-86-2
Record name Triptophenolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074285862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80995809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
307
Citations
D Yang, XY Ye, M Xu - The Journal of Organic Chemistry, 2000 - ACS Publications
The first enantioselective total synthesis of (−)-triptolide (1), (−)-triptonide (2), (+)-triptophenolide (3), and (+)-triptoquinonide (4) was completed. The key step involves lanthanide triflate-…
Number of citations: 111 pubs.acs.org
WD Xu, LQ Li, MM Li, HC Geng, HB Qin - Natural Products and …, 2016 - Springer
Catalytic asymmetric formal synthesis of (−)-Triptophenolide and (+)-Triptolide have been achieved. Key reaction involves Palladium catalyzed asymmetric conjugate addition of aryl …
Number of citations: 9 link.springer.com
R Li, A Peng, C He, X Wang, J Shi, L Chen… - International Journal of …, 2008 - Elsevier
… For example, triptophenolide is a kind of diterpenoids which … of the metabolites of triptophenolide related compounds. High … fragmentation mechanism of triptophenolide and its …
Number of citations: 12 www.sciencedirect.com
Y Mao, JJ Cai, X Tao, L Ma… - Journal of liquid …, 1998 - Taylor & Francis
To monitor the composition of extracts of the Chinese herbal remedy Tripterygium wilfordii Hook F (TwHF), a rapid, selective, and sensitive reverse phase HPLC method was developed …
Number of citations: 14 www.tandfonline.com
B Zhou, X Li, H Feng, Y Li - Tetrahedron, 2010 - Elsevier
… and the key intermediate triptophenolide methyl ether 4, 20 … the total synthesis of triptophenolide methyl ether 4 and (−)-… We recently completed the total synthesis of triptophenolide …
Number of citations: 40 www.sciencedirect.com
B Ma, X Liu, Y Lu, X Ma, X Wu, X Wang, M Jia, P Su… - Phytochemistry, 2019 - Elsevier
… The triptophenolide glucoside was analyzed via HPLC-MWD/ESI-MS/MS (Fig. 2). By … triptophenolide glucoside using an Agilent 1260 Infinity II system. The structure of triptophenolide …
Number of citations: 8 www.sciencedirect.com
DF Yu, BH Hu, GP Chen, CX Yang, J Yang… - Yao xue xue bao …, 1990 - europepmc.org
… It is the known triptophenolide with revision of structure. Triptophenlolide was shown to have obvious inhibiting effects on … The ig LD50 of triptophenolide was greater than 30 mg/kg. …
Number of citations: 7 europepmc.org
Y He, M Wu, Y Liu, Q Li, X Li, L Hu… - ACS medicinal …, 2016 - ACS Publications
… luciferase assay of the ARs activity for triptophenolide within the 0.1–25 μM concentration … of triptophenolide against AR transcription activity. The result showed that triptophenolide has …
Number of citations: 5 pubs.acs.org
D Yang, XY Ye, S Gu, M Xu - Journal of the American Chemical Society, 1999 - cheric.org
화학공학소재연구정보센터(CHERIC) | 연구정보 | 문헌DB | 학술지 검색 화학공학소재연구정보센터 홈 로그인 로그아웃 연락처 사이트맵 센터 센터소개 회원가입/정보수정 뉴스 공지사항 연구 …
Number of citations: 92 www.cheric.org
J Yang, D YU - Chinese Traditional and Herbal Drugs, 1994 - pesquisa.bvsalud.org
Triptophenolide (TN) is a colorless crystalline plate isolated from ethyl acetate extracts of Tripterygium wilfordii. It can obviously inhibit the edema caused by xylol and mixture croton oil; …
Number of citations: 2 pesquisa.bvsalud.org

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